
1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-anthracenedione , is an organic compound with the chemical formula C14H8O2. It belongs to the anthraquinone class of compounds. Anthraquinones are widely distributed in nature and have diverse biological activities . This compound has three hydroxyl groups (triols) and a ketone group, making it structurally interesting.
Métodos De Preparación
Synthetic Routes: The synthesis of 1,4,8-trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione involves several steps. One common synthetic route starts from anthraquinone, which undergoes selective reduction and subsequent functionalization to introduce the hydroxyl and ketone groups. Detailed reaction conditions and mechanisms can be found in the literature.
Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods may vary. Large-scale production typically involves optimized processes to improve yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione participates in various chemical reactions:
Oxidation: It can be oxidized to form quinones or other derivatives.
Reduction: Reduction of the ketone group yields dihydroxyanthraquinones.
Substitution: Substituents can be introduced at different positions on the anthracene ring. Common reagents include strong acids, bases, and metal catalysts.
Major products formed from these reactions include derivatives with varying substitution patterns, which impact their biological activities.
Aplicaciones Científicas De Investigación
1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione finds applications in:
Chemistry: As a precursor for dyes and pigments.
Biology: It may exhibit cytotoxic or antimicrobial properties.
Medicine: Research explores its potential in cancer therapy or other diseases.
Industry: Used in paper and pulp processing due to its ability to reduce alkaline consumption during cooking.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or affect enzyme activity. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione can be compared with other anthraquinones, such as emodic acid and 2-chloro-1,3,8-trihydroxy-6(hydroxymethyl)-anthracene-9,10-dione. Its unique structure and properties distinguish it from related compounds.
Propiedades
Número CAS |
88100-93-0 |
|---|---|
Fórmula molecular |
C18H14O6 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
1,4,8-trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14O6/c1-8(19)5-6-9-7-12(21)14-15(16(9)22)18(24)13-10(17(14)23)3-2-4-11(13)20/h2-4,7,20-22H,5-6H2,1H3 |
Clave InChI |
MRNMDGBTRXHINV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



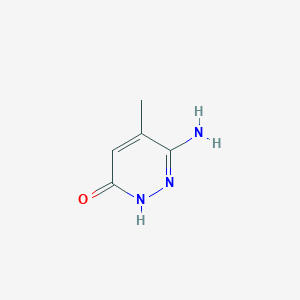
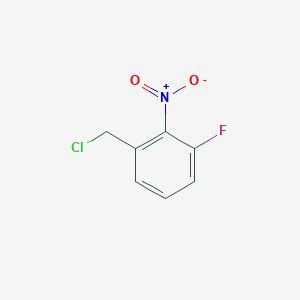


![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
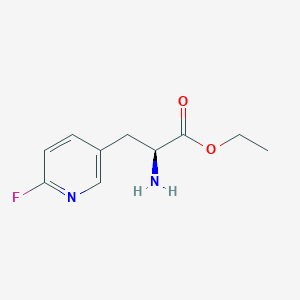
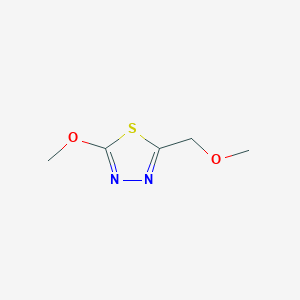
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
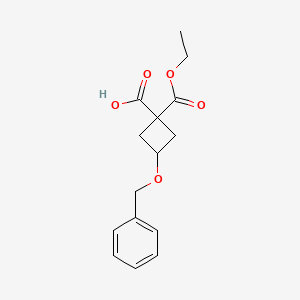
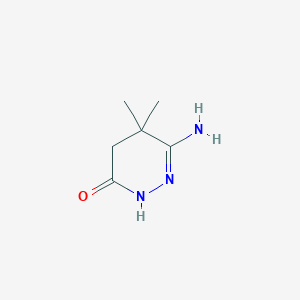
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
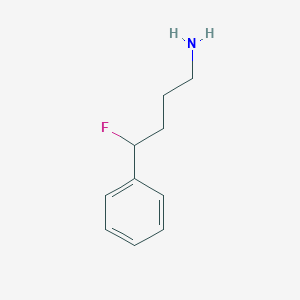
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
